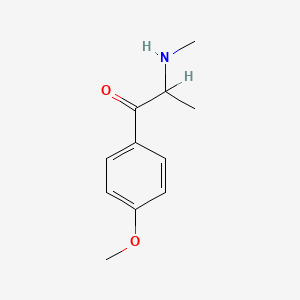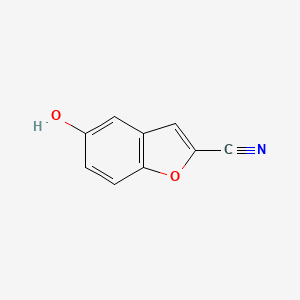
5-Formyl-6-methoxy-2,4-dimethylnicotinonitrile
概要
説明
5-Formyl-6-methoxy-2,4-dimethylnicotinonitrile: is a chemical compound with the molecular formula C10H10N2O2 It is a derivative of nicotinonitrile, characterized by the presence of formyl, methoxy, and dimethyl groups on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-6-methoxy-2,4-dimethylnicotinonitrile typically involves multi-step organic reactions. One common method includes the formylation of 6-methoxy-2,4-dimethylnicotinonitrile using formylating agents such as formic acid or formamide under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions:
Oxidation: 5-Formyl-6-methoxy-2,4-dimethylnicotinonitrile can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the formyl or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols, amines, or hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: 5-Formyl-6-methoxy-2,4-dimethylnicotinonitrile is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe or ligand in biochemical assays.
Medicine: The compound is investigated for its potential pharmacological properties. It may act as a precursor for the synthesis of pharmaceutical agents with therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various chemical processes.
作用機序
The mechanism of action of 5-Formyl-6-methoxy-2,4-dimethylnicotinonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methoxy and dimethyl groups may influence the compound’s solubility and binding affinity to target molecules. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
6-Methoxy-2,4-dimethylnicotinonitrile: Lacks the formyl group, which may result in different reactivity and applications.
5-Formyl-2,4-dimethylnicotinonitrile: Lacks the methoxy group, affecting its solubility and chemical behavior.
5-Formyl-6-methoxynicotinonitrile: Lacks the dimethyl groups, which may influence its steric properties and interactions.
Uniqueness: 5-Formyl-6-methoxy-2,4-dimethylnicotinonitrile is unique due to the combination of formyl, methoxy, and dimethyl groups on the nicotinonitrile scaffold. This unique structure imparts specific chemical properties and reactivity, making it valuable for diverse scientific and industrial applications.
特性
IUPAC Name |
5-formyl-6-methoxy-2,4-dimethylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-8(4-11)7(2)12-10(14-3)9(6)5-13/h5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXBZOYEIIHUMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1C#N)C)OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Methyl 2-methyl-3-[(1-phenylethyl)amino]propanoate](/img/structure/B3270611.png)



